Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate
Description
Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a 5-oxopyrrolidin-3-yl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacophores found in enzyme inhibitors and bioactive molecules.
Properties
IUPAC Name |
methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)9-4-2-8(3-5-9)12(17)15-10-6-11(16)14-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFGRSNVSIWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted esters, depending on the type of reaction and reagents used .
Scientific Research Applications
Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with cyclooxygenase enzymes and other inflammatory mediators .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate and related compounds from the evidence:
Key Observations:
- Pyrrolidinone vs. The latter’s additional nitrogen may enhance basicity or metal coordination .
- The difluorophenyl group in Compound 29 could enhance metabolic stability .
Biological Activity
Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate, also known by its CAS number 877641-61-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.4 g/mol. The compound features a benzoate moiety linked to a pyrrolidinone structure, which is crucial for its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Anticancer Potential
The anticancer potential of this compound has been explored in several studies. Notably, derivatives have shown effectiveness in inhibiting the growth of cancer cell lines such as TK-10 and HT-29. A notable finding was that certain derivatives induced apoptosis in cancer cells, as evidenced by increased markers of cell death and decreased viability at specific concentrations (EC50 values).
The mechanism behind the biological activity of this compound appears to involve the modulation of specific cellular pathways. It has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival, leading to enhanced apoptosis in malignant cells.
Data Table: Biological Activity Overview
| Activity | Tested Strains/Models | EC50 Values | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 10 µM | Effective against both Gram-positive and Gram-negative bacteria |
| Anticancer | TK-10, HT-29 | 5 µM | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various | N/A | Modulates key pathways involved in cell survival |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial counts when treated with the compound compared to controls.
- Cancer Cell Line Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with accompanying increases in apoptotic markers such as caspase activation.
Q & A
Basic: What are the standard methodologies for synthesizing Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate?
The synthesis typically involves coupling reactions between activated benzoate derivatives and pyrrolidinone-containing amines. Key steps include:
- Activation of the benzoate moiety : Use of coupling agents like HATU or DCC to form an active ester intermediate.
- Amide bond formation : Reaction with 5-oxopyrrolidin-3-amine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and carbamate linkage. For example, the methyl ester proton appears as a singlet (~3.8 ppm), while pyrrolidinone protons resonate between 2.5–3.5 ppm .
- X-ray Crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement). Critical for confirming stereochemistry and hydrogen-bonding patterns in solid-state structures .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 307.12) .
Basic: What safety protocols are essential when handling this compound?
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light. Incompatible with strong oxidizers or bases .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to mitigate inhalation risks (Category 4 acute toxicity) .
- Emergency Measures : Immediate decontamination with water for skin contact; use ethanol for solvent spills .
Advanced: How can crystallography data resolve contradictions in reported bioactivity profiles?
Conflicting bioactivity data (e.g., variable IC values in enzyme assays) may arise from polymorphic forms or solvate differences. Methodologies include:
- Single-Crystal X-ray Diffraction (SCXRD) : Compare crystal packing and hydrogen-bonding networks to identify polymorphs affecting solubility and target binding .
- Docking Studies : Use resolved crystal structures to model interactions with biological targets (e.g., kinases or GPCRs). Mismatches between computational and experimental IC may indicate unaccounted hydration states .
Advanced: How can researchers optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF improves solubility but may require lower temps (<40°C) to avoid decomposition .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic amidation steps, reducing side-product formation (e.g., diastereomers or hydrolyzed esters) .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at maximal conversion .
Advanced: What strategies address discrepancies in biological assay results?
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from the compound’s autofluorescence .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid metabolism (e.g., ester hydrolysis) reduces observed activity in cell-based assays .
- SAR Expansion : Synthesize analogs (e.g., replacing the pyrrolidinone with piperidinone) to isolate structural contributors to activity .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration by calculating logP and polar surface area (PSA). Ideal PSA for CNS targets is <90 Ų .
- ADMET Prediction : Use tools like SwissADME to optimize solubility (via ester-to-carboxylic acid prodrugs) and reduce CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
